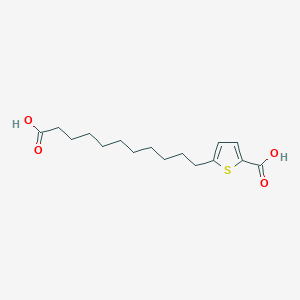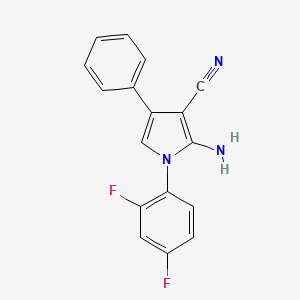![molecular formula C20H12N8 B11471954 3,10-dipyridin-3-yl-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene](/img/structure/B11471954.png)
3,10-dipyridin-3-yl-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,10-dipyridin-3-yl-2,4,5,8,9,11-hexazatetracyclo[104002,607,11]hexadeca-1(16),3,5,7,9,12,14-heptaene is a complex organic compound characterized by its unique tetracyclic structure and multiple nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-dipyridin-3-yl-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions to form the tetracyclic core. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3,10-dipyridin-3-yl-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce halogen or alkyl groups to the pyridine rings .
Scientific Research Applications
3,10-dipyridin-3-yl-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complex metal-organic frameworks.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3,10-dipyridin-3-yl-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple nitrogen atoms allow it to form strong coordination bonds with metal ions, influencing various biochemical pathways. Additionally, its unique structure enables it to interact with DNA and proteins, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A tricationic compound with similar pyridine rings but different functional groups.
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole: Contains pyridine rings and is used in coordination chemistry.
5,8,14-Triazatetracyclo[10.3.1.0 2,11 .0 4,9 ]hexadeca-2(11),3,5,7,9-pentaene: Another tetracyclic compound with nitrogen atoms.
Uniqueness
The uniqueness of 3,10-dipyridin-3-yl-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene lies in its specific tetracyclic structure and the arrangement of nitrogen atoms, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential bioactivity make it a valuable compound for various applications .
Properties
Molecular Formula |
C20H12N8 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3,10-dipyridin-3-yl-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene |
InChI |
InChI=1S/C20H12N8/c1-2-8-16-15(7-1)27-17(13-5-3-9-21-11-13)23-25-19(27)20-26-24-18(28(16)20)14-6-4-10-22-12-14/h1-12H |
InChI Key |
LLJWDRQIROKOQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3C4=NN=C(N24)C5=CN=CC=C5)C6=CN=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-([(4-Chlorophenyl)amino]methyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11471875.png)
![2-oxobenzo[cd]indole-1(2H)-carbaldehyde](/img/structure/B11471882.png)
![6-Amino-4-(2,6-dichlorophenyl)-3-(3-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11471883.png)
![3-[2-(4-methylbenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B11471884.png)
![3-Pyridinemethanamine, N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-](/img/structure/B11471891.png)
![3-(4-chlorophenyl)-N-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11471909.png)
![Ethyl {3-[(biphenyl-2-ylcarbonyl)amino]phenyl}carbamate](/img/structure/B11471913.png)
![7-{3-[(2-fluorobenzyl)oxy]-4-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11471921.png)
![Methyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11471933.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B11471957.png)

![2-[(4-methylphenoxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B11471966.png)
![ethyl N-(ethoxycarbonyl)-3,3,3-trifluoro-2-{[4-(trifluoromethyl)phenyl]amino}alaninate](/img/structure/B11471971.png)
